molecular formula C26H26N4O3S B14952401 (5Z)-1-acetyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one

(5Z)-1-acetyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B14952401
M. Wt: 474.6 g/mol
InChI Key: DOAQGDNPAWJRPG-JCMHNJIXSA-N
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Description

(5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrazole ring, a butoxy group, and a sulfanylideneimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the butoxy and phenyl groups. The final steps involve the formation of the imidazolidinone ring and the acetylation of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and the butoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols.

Scientific Research Applications

(5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-ACETYL-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-1-ACETYL-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific structural features, such as the butoxy group and the sulfanylideneimidazolidinone moiety. These features confer unique chemical and biological properties, making the compound valuable for various applications.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-1-acetyl-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H26N4O3S/c1-4-5-13-33-23-12-11-19(14-17(23)2)24-20(16-29(28-24)21-9-7-6-8-10-21)15-22-25(32)27-26(34)30(22)18(3)31/h6-12,14-16H,4-5,13H2,1-3H3,(H,27,32,34)/b22-15-

InChI Key

DOAQGDNPAWJRPG-JCMHNJIXSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)N3C(=O)C)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)N3C(=O)C)C4=CC=CC=C4)C

Origin of Product

United States

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